molecular formula C24H20N2O2 B8200065 N1,N2-bis(1-naphthalenylmethyl)ethanediamide

N1,N2-bis(1-naphthalenylmethyl)ethanediamide

Cat. No.: B8200065
M. Wt: 368.4 g/mol
InChI Key: UJFILYKONHUVCH-UHFFFAOYSA-N
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Description

N1,N2-bis(1-naphthalenylmethyl)ethanediamide (CAS: Not explicitly provided) is a bis-amide derivative of ethanediamide (oxamide), featuring two 1-naphthalenylmethyl substituents at the N1 and N2 positions. Available data indicate it is supplied as a ≥95% pure powder with a WGK 3 safety rating, suggesting moderate environmental hazard . Limited direct research on its synthesis or applications exists in the provided evidence, but structural analogs offer insights into its behavior.

Properties

IUPAC Name

N,N'-bis(naphthalen-1-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23(25-15-19-11-5-9-17-7-1-3-13-21(17)19)24(28)26-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFILYKONHUVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-bis(1-naphthalenylmethyl)ethanediamide typically involves the reaction of 1-naphthalenylmethylamine with oxalyl chloride to form the corresponding amide . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N1,N2-bis(1-naphthalenylmethyl)ethanediamide primarily undergoes substitution reactions, particularly in the context of its role as a ligand in copper-catalyzed coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) iodide and alkyl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in copper-catalyzed coupling reactions, the primary products are alkyl aryl ethers .

Scientific Research Applications

N1,N2-bis(1-naphthalenylmethyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1,N2-bis(1-naphthalenylmethyl)ethanediamide exerts its effects is primarily through its function as a ligand. It coordinates with metal centers, such as copper, to form stable complexes that facilitate catalytic reactions . These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process being studied.

Comparison with Similar Compounds

N1,N2-bis(2-nitrophenyl)oxalamide

  • Structure : Substituted with electron-withdrawing nitro groups at the ortho positions of phenyl rings.
  • Thermodynamic Properties :
    • Enthalpy (ΔH°) and entropy (ΔS°) values indicate strong intramolecular hydrogen bonding (HB), comparable to ethyl N-phenyloxalamate.
    • Three-centered HB schemes are stronger than those in other oxalamides, reducing solubility in polar solvents .
  • Applications : Primarily studied for HB interactions in solvent association processes.

N1,N2-bis(substituted-benzyl)ethane-1,2-diamines

  • Structure : Ethylenediamine derivatives with benzyl or substituted benzyl groups (e.g., fluorophenyl, benzylthio).
  • Synthesis : Prepared via reductive amination of Schiff bases (e.g., sodium borohydride reduction of N1,N2-bis(benzylidene)ethane-1,2-diamines) .
  • Applications : Intermediate in synthesizing imidazolidinylphenyl-dialkylamines for biological evaluation or copper coordination aggregates .

N1,N2-bis(mesitylmethyl)-1,2-diphenyl-1,2-ethanediamine

  • Structure : Bulky mesityl and phenyl substituents enhance steric hindrance.
  • Reactivity : Used in asymmetric dihydroxylation of olefins, yielding diastereomeric diols with high stereoselectivity (97% yield) .
  • Comparison : Unlike the target compound, its rigid structure favors chiral induction in catalysis.

N1,N1,N2,N2-Tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium Trifluoroacetate ([TMBSED][TFA]₂)

  • Structure : Sulfonic acid and trifluoroacetate groups confer dual acidic/basic functionality.
  • Catalytic Performance: Achieves 90–95% yields in 4H-pyrano[2,3-c]pyrazole synthesis under solvent-free conditions .

N1,N2-bis(2-methylpropyl)ethanediamide

  • Structure : Aliphatic isobutyl substituents.
  • Physical Properties : White powder with higher solubility in organic solvents due to reduced aromaticity .
  • Applications : Pharmaceutical intermediate (API), contrasting with the target’s undefined applications.

(N1E)-N1,N2-bis(4-(dimethylamino)benzylidene)-ethane-1,2-diamine (DMAB)

  • Structure: Schiff base with dimethylamino groups.
  • Applications : Eco-friendly corrosion inhibitor for C-steel in HCl, achieving 95–97% inhibition efficiency via mixed adsorption mechanisms .

Comparative Data Table

Compound Substituents Molecular Formula Key Properties/Applications Reference
N1,N2-bis(1-naphthalenylmethyl)ethanediamide 1-Naphthalenylmethyl C₂₄H₂₀N₂O₂ Bulky aromatic; potential ligand
N1,N2-bis(2-nitrophenyl)oxalamide 2-Nitrophenyl C₁₄H₁₀N₄O₆ Strong HB; low solubility
N1,N2-bis(2-methylpropyl)ethanediamide Isobutyl C₁₀H₂₀N₂O₂ API intermediate; high solubility
[TMBSED][TFA]₂ Sulfonic acid/trifluoroacetate C₁₀H₂₀F₆N₄O₆S₂ Dual-functional catalyst (90% yield)
DMAB 4-(Dimethylamino)benzylidene C₂₄H₂₈N₄ Corrosion inhibitor (97% efficiency)

Key Research Findings and Gaps

  • Structural Influence : Bulky naphthyl groups in the target compound likely hinder solubility in polar solvents, similar to N1,N2-bis(2-nitrophenyl)oxalamide .
  • Applications : Catalytic and biological roles observed in analogs (e.g., [TMBSED][TFA]₂ , DMAB ) highlight unexplored opportunities for the target.
  • Research Gaps: Limited data exist on the target’s thermodynamic properties, crystallography, or explicit applications.

Biological Activity

N1,N2-bis(1-naphthalenylmethyl)ethanediamide (CAS No. 2281918-10-1) is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C24H20N2O2C_{24}H_{20}N_2O_2 and a molecular weight of 368.43 g/mol. The compound features two naphthalene rings connected by an ethanediamide moiety, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC24H20N2O2
Molecular Weight368.43 g/mol
CAS Number2281918-10-1

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Receptor Modulation : It might bind to receptors involved in apoptosis regulation, enhancing apoptotic signals in cancer cells.
  • Membrane Disruption : For antimicrobial activity, it may disrupt bacterial membranes or interfere with essential cellular processes.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 5 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Study 2: Antimicrobial Activity Assessment

In a separate investigation published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, indicating promising antimicrobial properties suitable for further development .

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